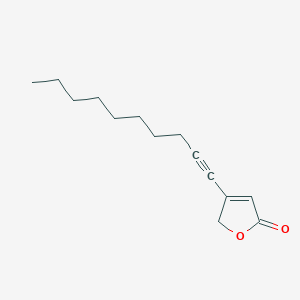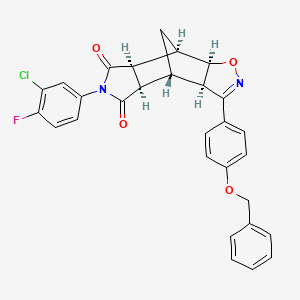
C29H22ClFN2O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom.
Vorbereitungsmethoden
The synthesis of 2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione involves multiple steps. One common method includes the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo(5,6)cyclohepta(1,2-b)pyridine with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine in toluene at elevated temperatures (60-75°C). The reaction mixture is then cooled, and the product is purified through crystallization in acetonitrile .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine and fluorine positions, using appropriate nucleophiles or electrophiles.
Common reagents used in these reactions include hydrochloric acid , sodium hydroxide , and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione include:
Loratadine: A compound with similar structural features but different functional groups.
Desloratadine: Another related compound with slight modifications in its chemical structure.
The uniqueness of 2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione lies in its specific spiro structure and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C29H22ClFN2O4 |
|---|---|
Molekulargewicht |
516.9 g/mol |
IUPAC-Name |
(1R,2R,6R,7R,8R,12S)-10-(3-chloro-4-fluorophenyl)-5-(4-phenylmethoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C29H22ClFN2O4/c30-21-12-17(8-11-22(21)31)33-28(34)23-19-13-20(24(23)29(33)35)27-25(19)26(32-37-27)16-6-9-18(10-7-16)36-14-15-4-2-1-3-5-15/h1-12,19-20,23-25,27H,13-14H2/t19-,20+,23+,24-,25+,27+/m0/s1 |
InChI-Schlüssel |
GUAFPLPNDJEQIS-IDUIYXPCSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)N(C3=O)C7=CC(=C(C=C7)F)Cl |
Kanonische SMILES |
C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)N(C3=O)C7=CC(=C(C=C7)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


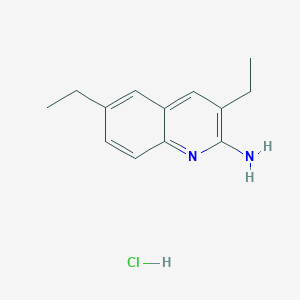
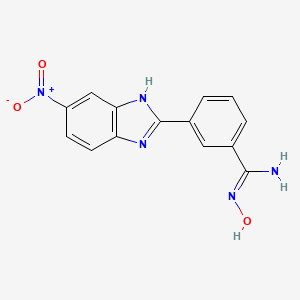
![1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide](/img/structure/B12637326.png)
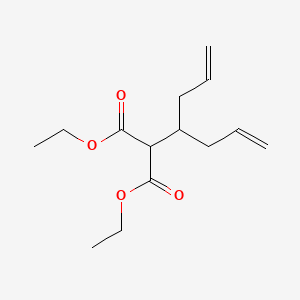
![4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12637344.png)
![2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole](/img/structure/B12637351.png)
![2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12637353.png)
![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)
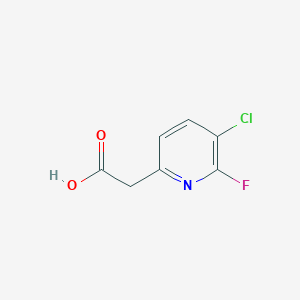
![[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate](/img/structure/B12637368.png)
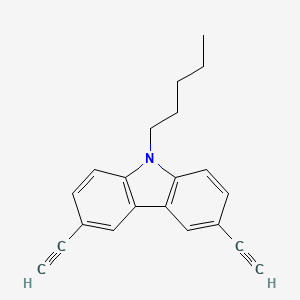

![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
